3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-b]pyridine-2-carboxamide
Description
The compound 3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-b]pyridine-2-carboxamide (hereafter referred to as the target compound) is a thieno[2,3-b]pyridine derivative characterized by a fused bicyclic core with substituents including amino, 4-chlorophenyl, 4-methoxyphenyl, and a tetrahydrofuran-2-yl methyl carboxamide group. Below, we compare its structural, synthetic, physical, and biological attributes with those of analogous compounds.
Properties
IUPAC Name |
3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-32-18-10-6-15(7-11-18)20-13-21(16-4-8-17(27)9-5-16)30-26-22(20)23(28)24(34-26)25(31)29-14-19-3-2-12-33-19/h4-11,13,19H,2-3,12,14,28H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFCMIORAGAPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NCC4CCCO4)N)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-b]pyridine-2-carboxamide (CAS No. 332898-62-1) belongs to a class of thienopyridine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C27H20ClN3O2S
- Molecular Weight : 485.9846 g/mol
The compound features a thieno[2,3-b]pyridine core, substituted with various functional groups that enhance its biological profile.
Anticancer Activity
Recent studies have highlighted the potential of thienopyridine derivatives as anticancer agents. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines, particularly those related to breast and lung cancers.
- Cell Proliferation Inhibition : The compound demonstrated an IC50 value in the low micromolar range against HeLa cells, indicating potent inhibition of cell proliferation. The mechanism involves disruption of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
- Case Study : In a comparative study, the compound was tested alongside other thienopyridine derivatives. Results indicated that it outperformed several analogs in terms of cytotoxicity and selectivity towards cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes that are critical in cancer progression.
- MIF2 Tautomerase Inhibition : The compound exhibited significant inhibitory activity against MIF2 tautomerase with an IC50 value of approximately 15 μM. This inhibition is crucial as MIF2 plays a role in tumor progression and metastasis .
- SAR Analysis : Structural modifications were assessed to optimize potency. For instance, substituents at specific positions on the thieno[2,3-b]pyridine scaffold significantly influenced inhibitory activity. The introduction of electron-withdrawing groups improved enzyme binding affinity .
Structure-Activity Relationships (SAR)
The SAR studies conducted on this compound and its analogs have provided insights into how structural modifications affect biological activity:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 4-position | Methoxy group | Increased potency |
| 6-position | Chlorophenyl group | Enhanced selectivity |
| N-substituent | Tetrahydrofuran | Improved solubility |
These findings suggest that specific functional groups can be strategically utilized to enhance the therapeutic efficacy of thienopyridine derivatives.
Comparison with Similar Compounds
Core Modifications
- Target Compound: Features a thieno[2,3-b]pyridine core without additional fused rings.
- KuSaSch100 (): Contains a cyclopenta[b]-fused thieno[3,2-e]pyridine core, enhancing planarity and rigidity .
- 7a–c (): Retain the thieno[2,3-b]pyridine core but incorporate ethoxypyridinyl substituents at position 6 .
Substituent Variations
Key Observations :
Comparison with Analogues
Notable Trends:
- Yields for carboxamide derivatives (e.g., KuSaSch100) are higher (up to 97%) compared to ethoxypyridinyl analogues (8–25%) .
- The tetrahydrofuran side chain in the target compound may require multi-step functionalization, similar to sulfonamide derivatives in .
Physical and Spectroscopic Properties
Melting Points
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| Target Compound | Not reported | — |
| KuSaSch100 | <250 | |
| 3,6-Diamino () | 255–256 | |
| 7a () | Not reported | — |
Insight: The cyclopenta-fused KuSaSch100 has a lower melting point (<250°C) compared to non-fused analogues (255–256°C), suggesting reduced crystallinity due to core flexibility .
Spectroscopic Data
IR Spectroscopy :
NMR :
- The tetrahydrofuran methyl group in the target compound would show characteristic δ 3.5–4.0 ppm (CH2-O) and δ 1.7–2.1 ppm (tetrahydrofuran ring protons).
Antiplasmodial Activity
Anticancer Potential
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., Cl, CF3): Enhance binding to hydrophobic pockets in target enzymes.
- Methoxy Groups : Improve solubility but may reduce potency due to steric hindrance.
- Tetrahydrofuran Side Chain : Could modulate pharmacokinetics (e.g., half-life) via metabolic resistance.
Tables and figures should be incorporated in the final document to enhance data visualization.
Q & A
Basic: What are the common synthetic routes for preparing this thieno[2,3-b]pyridine derivative?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Cyclocondensation of substituted thiophene precursors with nitriles or aldehydes to form the thieno[2,3-b]pyridine core .
- Step 2: Introduction of the 4-chlorophenyl and 4-methoxyphenyl groups via Suzuki-Miyaura coupling or Friedel-Crafts alkylation under Pd catalysis .
- Step 3: Amide coupling using (tetrahydrofuran-2-yl)methylamine, often employing carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: What spectroscopic and analytical techniques validate structural integrity?
Methodological Answer:
- NMR Spectroscopy: - and -NMR confirm substituent positions and regioselectivity (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm for chlorophenyl groups) .
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H] peaks with <2 ppm error) .
- X-ray Crystallography: Resolves stereochemical ambiguities; for example, dihedral angles between fused rings (e.g., 4.4° deviation in related compounds) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Conflicting data may arise from:
- Assay Variability: Standardize protocols (e.g., fixed cell viability assay incubation times or consistent parasite strains in anti-leishmanial studies) .
- Structural Analogues: Compare activity of derivatives (e.g., replacing the 4-methoxyphenyl with a trifluoromethyl group alters target binding affinity) .
- Target Validation: Use siRNA knockdown or CRISPR-Cas9 models to confirm specificity for hypothesized targets (e.g., kinase inhibition vs. DNA intercalation) .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) for coupling steps to enhance solubility .
- Catalyst Screening: Test Pd(PPh) vs. Pd(OAc) for cross-coupling efficiency .
- Temperature Control: Maintain 0–5°C during sensitive steps (e.g., diazotization) to minimize side reactions .
- In-line Monitoring: Employ HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .
Basic: Which structural features influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group enhances electrophilicity, aiding nucleophilic aromatic substitutions .
- Methoxy Group: The 4-methoxyphenyl moiety improves solubility and modulates logP for membrane permeability .
- Tetrahydrofuran Methyl Group: Introduces conformational rigidity, potentially stabilizing target binding .
Advanced: How is X-ray crystallography applied to resolve structural ambiguities?
Methodological Answer:
- Crystal Growth: Slow vapor diffusion of ethanol into DCM solutions yields diffraction-quality crystals .
- Data Collection: Use Cu-Kα radiation (λ = 1.54178 Å) at 120 K to minimize thermal motion artifacts .
- Refinement: Software (e.g., SHELXL) refines positional parameters, revealing intramolecular H-bonds (e.g., N–H⋯N interactions stabilizing the thienopyridine core) .
Basic: What biological targets or pathways are primarily studied for this compound?
Methodological Answer:
- Kinase Inhibition: Screened against EGFR or CDK2 due to structural similarity to ATP-competitive inhibitors .
- Antimicrobial Activity: Tested via MIC assays against Gram-positive bacteria (e.g., S. aureus) and Leishmania spp. .
- Cytotoxicity: Evaluated in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC values compared to positive controls (e.g., doxorubicin) .
Advanced: How do solvent polarity and purification methods impact final product quality?
Methodological Answer:
- Polar Solvents (e.g., MeOH): Enhance dissolution of polar intermediates but may co-elute impurities during chromatography .
- Gradient Elution: Optimize silica gel columns with stepwise ethyl acetate/hexane gradients (10% → 50%) to separate regioisomers .
- Recrystallization: Use ethanol/water (7:3) for high recovery of crystalline product; monitor via DSC to confirm melting point consistency (e.g., 215–217°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
